![molecular formula C22H48N4O8P2 B12609860 [[14-Amino-1-(diethoxyphosphoryloxyamino)-14-iminotetradecylidene]amino] diethyl phosphate CAS No. 648440-51-1](/img/structure/B12609860.png)
[[14-Amino-1-(diethoxyphosphoryloxyamino)-14-iminotetradecylidene]amino] diethyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[[14-Amino-1-(diethoxyphosphoryloxyamino)-14-iminotetradecylidene]amino] diethyl phosphate is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as amino, phosphoramide, and phosphate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [[14-Amino-1-(diethoxyphosphoryloxyamino)-14-iminotetradecylidene]amino] diethyl phosphate typically involves multi-step organic synthesis. The process begins with the preparation of the intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include the use of phosphoramidate chemistry, where the key steps involve the formation of phosphoramide bonds through condensation reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
[[14-Amino-1-(diethoxyphosphoryloxyamino)-14-iminotetradecylidene]amino] diethyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can lead to the formation of phosphine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino or phosphate groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions include various phosphoric acid and phosphine derivatives, which can be further utilized in different applications .
Scientific Research Applications
Chemistry
In chemistry, [[14-Amino-1-(diethoxyphosphoryloxyamino)-14-iminotetradecylidene]amino] diethyl phosphate is used as a reagent in organic synthesis, particularly in the formation of phosphoramidate bonds. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology
In biological research, this compound is used as a probe to study enzyme mechanisms and protein interactions. Its unique structure allows it to interact with various biological molecules, making it a valuable tool in biochemical studies .
Medicine
Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases involving phosphate metabolism .
Industry
In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in the manufacture of advanced materials and chemical intermediates .
Mechanism of Action
The mechanism of action of [[14-Amino-1-(diethoxyphosphoryloxyamino)-14-iminotetradecylidene]amino] diethyl phosphate involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can form covalent bonds with these targets, leading to the modulation of their activity. This interaction is mediated through the phosphoramidate and phosphate groups, which can participate in various biochemical reactions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other phosphoramidate and phosphate derivatives, such as:
- Phosphoramidate esters
- Phosphoric acid derivatives
- Phosphine oxides
Uniqueness
The uniqueness of [[14-Amino-1-(diethoxyphosphoryloxyamino)-14-iminotetradecylidene]amino] diethyl phosphate lies in its complex structure, which allows it to participate in a wide range of chemical and biological reactions. Its ability to form stable phosphoramidate bonds and interact with biological targets makes it distinct from other similar compounds .
Properties
CAS No. |
648440-51-1 |
|---|---|
Molecular Formula |
C22H48N4O8P2 |
Molecular Weight |
558.6 g/mol |
IUPAC Name |
[[14-amino-1-(diethoxyphosphoryloxyamino)-14-iminotetradecylidene]amino] diethyl phosphate |
InChI |
InChI=1S/C22H48N4O8P2/c1-5-29-35(27,30-6-2)33-25-22(26-34-36(28,31-7-3)32-8-4)20-18-16-14-12-10-9-11-13-15-17-19-21(23)24/h5-20H2,1-4H3,(H3,23,24)(H,25,26) |
InChI Key |
ZOERLGOIDBCNSQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(OCC)ONC(=NOP(=O)(OCC)OCC)CCCCCCCCCCCCC(=N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


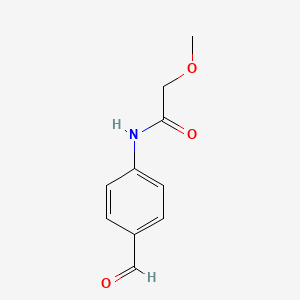
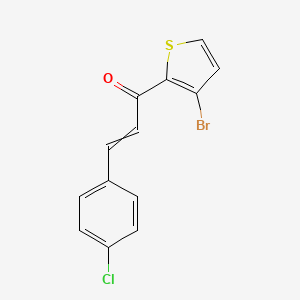
![4,5-Diphenyl-2-[(trimethylstannyl)sulfanyl]-1,3-oxazole](/img/structure/B12609795.png)
![3-[Ethoxy(dimethoxy)silyl]propane-1-thiol](/img/structure/B12609796.png)
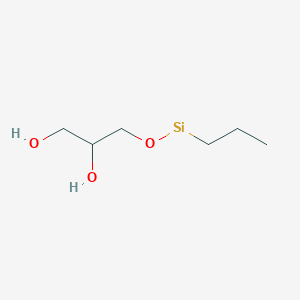
![4-Methyl-2,3,4,6,7,8-hexahydropyrrolo[1,2-a]pyrimidine](/img/structure/B12609812.png)
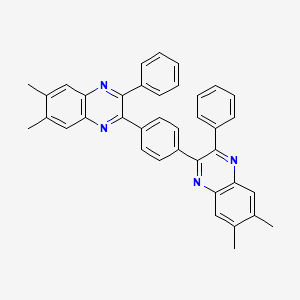
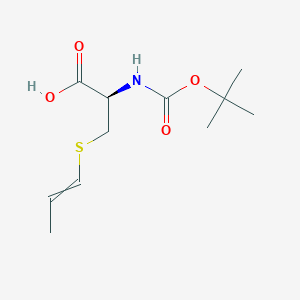
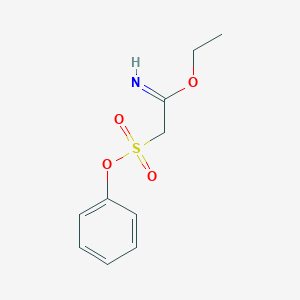
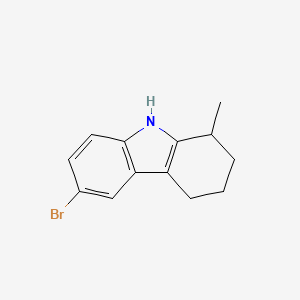
![N-[2-(1-Hydroxypropan-2-yl)phenyl]acetamide](/img/structure/B12609854.png)
propanedinitrile](/img/structure/B12609867.png)


